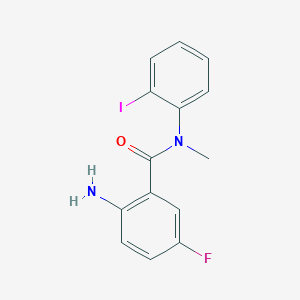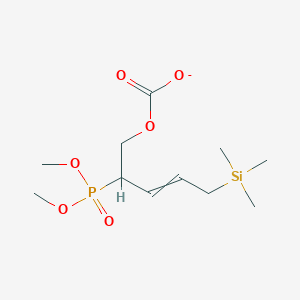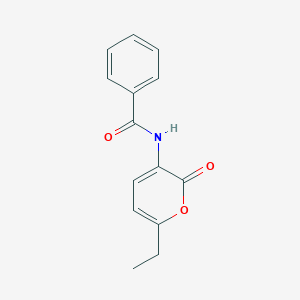![molecular formula C8H4Br4O B14215077 1,3,5-Tribromo-2-[(1-bromoethenyl)oxy]benzene CAS No. 830329-09-4](/img/structure/B14215077.png)
1,3,5-Tribromo-2-[(1-bromoethenyl)oxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tribromo-2-[(1-bromoethenyl)oxy]benzene is an organic compound with the molecular formula C8H4Br4O It is characterized by the presence of three bromine atoms attached to a benzene ring and an additional bromine atom attached to an ethenyl group, which is connected to the benzene ring via an oxygen atom
Vorbereitungsmethoden
The synthesis of 1,3,5-Tribromo-2-[(1-bromoethenyl)oxy]benzene can be achieved through several methodsThe reaction conditions typically involve the use of bromine and a suitable solvent, such as acetic acid or chloroform, under controlled temperature and pressure conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1,3,5-Tribromo-2-[(1-bromoethenyl)oxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the benzene ring can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.
Oxidation Reactions: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alkanes or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
1,3,5-Tribromo-2-[(1-bromoethenyl)oxy]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,3,5-Tribromo-2-[(1-bromoethenyl)oxy]benzene involves its interaction with specific molecular targets and pathways. The bromine atoms and the ethenyl group play a crucial role in its reactivity and biological activity. The compound can interact with cellular proteins and enzymes, leading to the inhibition of specific biochemical pathways. This interaction can result in the disruption of cellular processes, making it a potential candidate for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
1,3,5-Tribromo-2-[(1-bromoethenyl)oxy]benzene can be compared with other similar compounds, such as:
1,3,5-Tribromo-2-(bromomethyl)benzene: This compound has a similar structure but with a bromomethyl group instead of a bromoethenyl group.
1,3,5-Tribromo-2-ethoxybenzene: This compound has an ethoxy group instead of a bromoethenyl group.
1,3,5-Tribromo-2-(2-bromoethoxy)benzene: This compound has a bromoethoxy group instead of a bromoethenyl group.
The uniqueness of this compound lies in its specific arrangement of bromine atoms and the presence of the bromoethenyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
830329-09-4 |
|---|---|
Molekularformel |
C8H4Br4O |
Molekulargewicht |
435.73 g/mol |
IUPAC-Name |
1,3,5-tribromo-2-(1-bromoethenoxy)benzene |
InChI |
InChI=1S/C8H4Br4O/c1-4(9)13-8-6(11)2-5(10)3-7(8)12/h2-3H,1H2 |
InChI-Schlüssel |
IGUYRJXHYOPTAI-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(OC1=C(C=C(C=C1Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


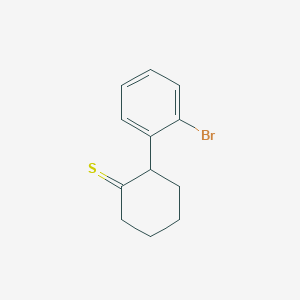
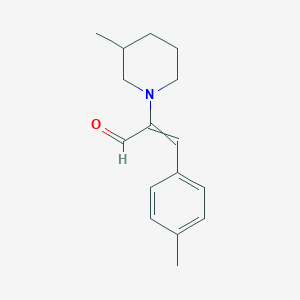
![Piperidine, 4-[(4-bromophenyl)phenylmethylene]-](/img/structure/B14215024.png)
![2-Oxo-5-phenyl-2,3-dihydro-1H-2lambda~4~-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid](/img/structure/B14215028.png)
![1-[2-(3,4-Dimethoxyphenyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B14215043.png)

![Silane, [(4-bromophenyl)methoxy]dimethylphenyl-](/img/structure/B14215055.png)

